

Cell culture protocols for delphinidin 3-glucoside treatment

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Compound of Interest

Compound Name: Delphinidin 3-glucoside chloride

Cat. No.: B196198

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Application Notes: Delphinidin 3-Glucoside in Cell Culture

Introduction

Delphinidin 3-glucoside (D3G) is a prominent anthocyanin found in a variety of pigmented fruits and vegetables, such as black currants, eggplant, and berries.^[1] As a member of the flavonoid class of polyphenols, D3G is recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties.^[2] In cellular and molecular biology, D3G is investigated for its ability to modulate critical signaling pathways, induce apoptosis, and inhibit cell proliferation in various cancer cell lines. These characteristics make it a compound of significant interest for drug development and cancer research.^{[3][4]} This document provides an overview of its biological effects, quantitative data on its efficacy, and detailed protocols for its application in cell culture experiments.

Data Presentation

Table 1: In Vitro Efficacy of Delphinidin and Delphinidin 3-Glucoside (D3G)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Delphinidin and its glycoside, D3G, across various human cancer cell lines. These values indicate the concentration of the compound required to inhibit the biological process (e.g., cell proliferation) by 50%.

Compound	Cell Line	Cancer Type	IC50 Value	Citation
Delphinidin	MDA-MB-453	Breast (HER-2+)	41.42 μ M	[5]
Delphinidin	BT-474	Breast (HER-2+)	60.92 μ M	[5]
Delphinidin	PEO1	Ovarian	< 100 μ M	[6]
Delphinidin	SKOV3	Ovarian	< 100 μ M	[6]
Delphinidin 3-Glucoside	HCT-116	Colorectal	396 \pm 23 μ g/mL (~851 μ M)	[7][8]
Delphinidin 3-Glucoside	HT-29	Colorectal	329 \pm 17 μ g/mL (~707 μ M)	[7][8]
Delphinidin 3-Glucoside	B-CLL	Leukemia	Induces apoptosis at 30- 100 μ M	[9]
Delphinidin 3-Glucoside	-	EGFR Inhibition	2.37 μ M	[9]
Delphinidin 3-Glucoside	-	ER β Binding	9.7 μ M	[9]

Table 2: Summary of Experimental Conditions and Cellular Effects of D3G

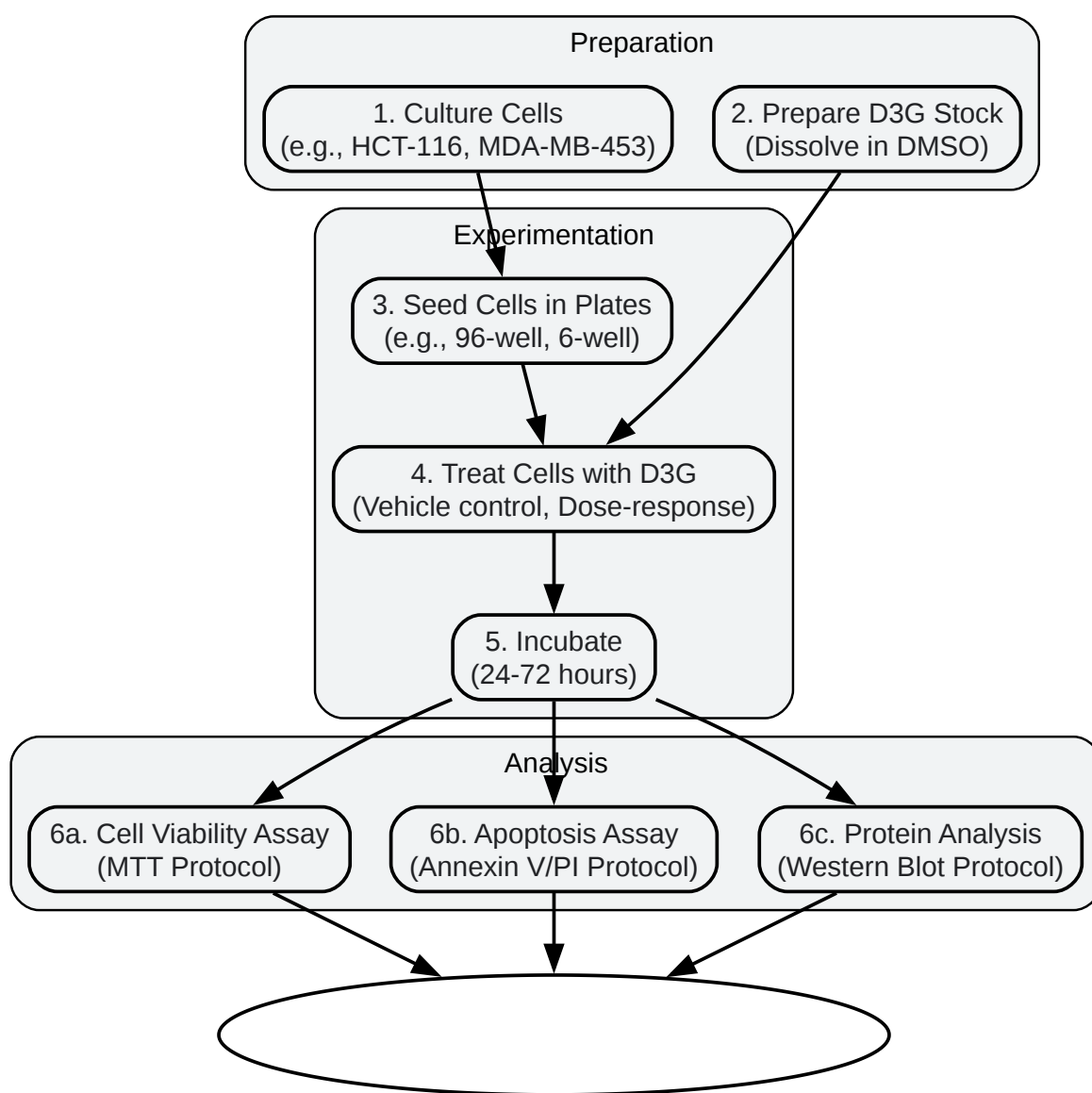
This table outlines common experimental conditions for D3G treatment and the corresponding observed biological outcomes in different cell lines.

Cell Line(s)	Cancer Type	D3G Concentration(s)	Treatment Duration	Observed Effects	Citation(s)
MDA-MB-453, BT-474	Breast (HER-2+)	20, 40, 80 μ M (Delphinidin)	48 hours	Inhibition of cell viability, G2/M cell cycle arrest, induction of apoptosis.	[5]
MCF10A	Breast (Epithelial)	0-40 μ M	30 days (co-treatment)	Suppresses carcinogenic transformation, downregulates HOTAIR expression.	[9] [10]
HCT-116, HT-29	Colorectal	100-600 μ g/mL	24 hours	Inhibition of cell viability, induction of apoptosis.	[7]
Jurkat	Leukemia	Not specified	Not specified	Pro-apoptotic effects mediated by caspase-3.	[3]
LNCaP	Prostate	Not specified	Not specified	Inhibits DHT-induced cell growth.	[3]
HUVECs	Endothelial	1-100 μ M	Not specified	Inhibits oxLDL-induced endothelial dysfunction.	[9]

Experimental Workflow and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the effects of Delphinidin 3-glucoside on cancer cell lines.



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Caption: General workflow for in vitro analysis of Delphinidin 3-glucoside effects.

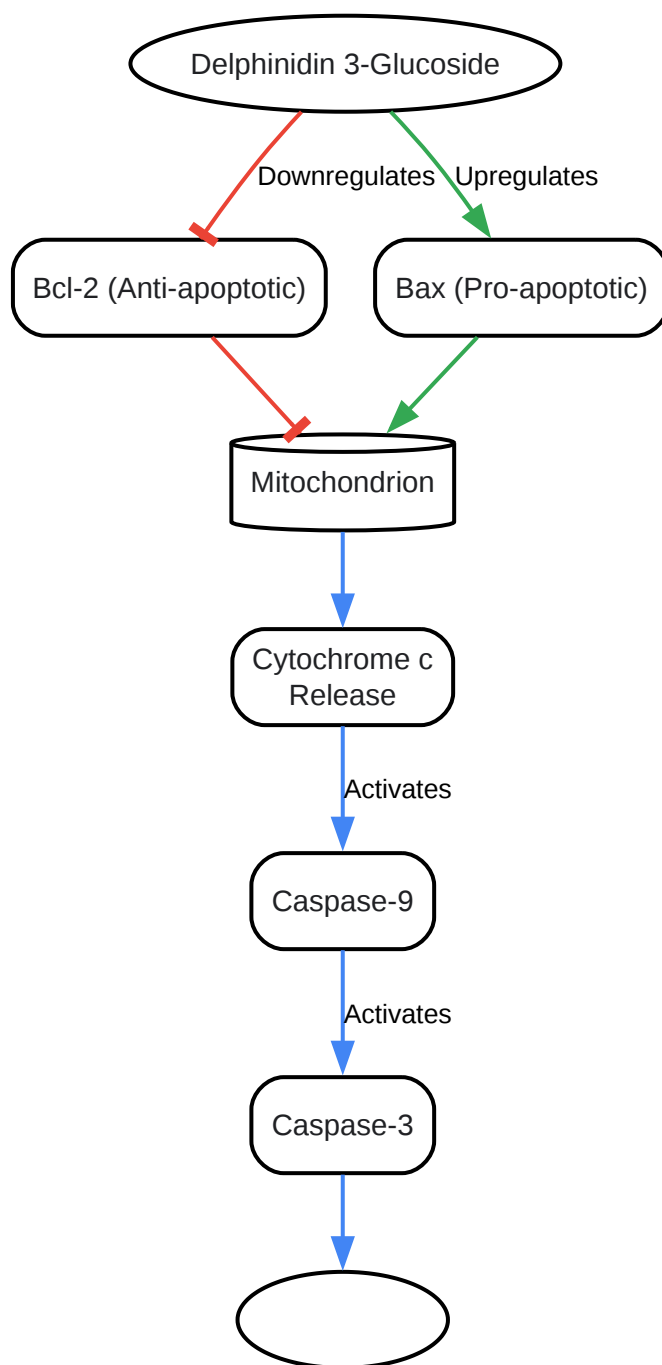
D3G-Mediated Anti-Cancer Signaling Pathways

Delphinidin 3-glucoside exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer.

Caption: D3G inhibits key pro-survival signaling pathways like PI3K/Akt and MAPK.

D3G-Mediated Pro-Apoptotic Pathway

D3G promotes programmed cell death (apoptosis) primarily through the intrinsic mitochondrial pathway.



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Caption: D3G induces apoptosis via the mitochondrial caspase cascade.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- 96-well cell culture plates
- Delphinidin 3-glucoside (D3G)
- Vehicle (e.g., DMSO)
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[\[12\]](#)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[\[12\]](#)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Treatment: Prepare serial dilutions of D3G in culture medium. Remove the old medium from the wells and add 100 μ L of the D3G-containing medium. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10-20 μ L of MTT solution (5 mg/mL) to each well.[\[12\]](#)
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[\[12\]](#)
- Solubilization: Carefully remove the medium and add 100-150 μ L of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[\[12\]](#) Mix gently by pipetting or

shaking on an orbital shaker for 15 minutes.

- Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[\[12\]](#)

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- 6-well cell culture plates
- D3G and vehicle
- Phosphate-Buffered Saline (PBS)
- Annexin V Binding Buffer (1X)
- Fluorochrome-conjugated Annexin V (e.g., FITC, APC)
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with desired concentrations of D3G and controls for the specified time.
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant from the same well.
- Washing: Centrifuge the cell suspension at ~300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

- Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1×10^6 cells/mL.[17]
- Staining: Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of fluorochrome-conjugated Annexin V and 5 μ L of PI solution.
- Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15][17]
- Analysis: Add 400 μ L of 1X Annexin V Binding Buffer to each tube.[17] Analyze the samples on a flow cytometer as soon as possible.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation levels of specific proteins involved in signaling pathways affected by D3G.[19][20][21][22][23]

Materials:

- Cell culture plates (e.g., 6-well or 10 cm dishes)
- D3G and vehicle
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer apparatus and buffer

- Membranes (PVDF or nitrocellulose)
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-Caspase-3, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Lysis: After treatment, wash cells with cold PBS and lyse them by adding 1X SDS sample buffer or cold lysis buffer.[\[19\]](#) Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
- Sample Preparation: Normalize the protein amounts for each sample. Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.[\[21\]](#)
- SDS-PAGE: Load equal amounts of protein (10-50 μ g) into the wells of an SDS-PAGE gel.[\[21\]](#) Run the gel to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[\[22\]](#)
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[\[19\]](#)[\[23\]](#)
- Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[22\]](#)
- Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.[\[23\]](#)

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